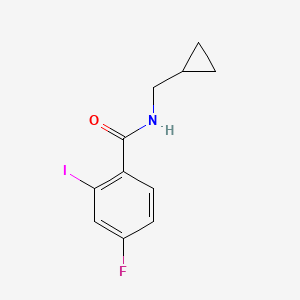

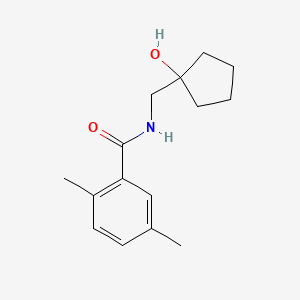

N-(cyclopropylmethyl)-4-fluoro-2-iodobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

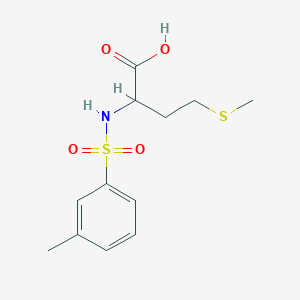

“N-(cyclopropylmethyl)-4-fluoro-2-iodobenzamide” is a complex organic compound. It contains a benzamide group, which is a common motif in pharmaceutical drugs . The compound also has a cyclopropylmethyl group, which is a chemical structure derived from cyclopropane . The presence of fluorine and iodine atoms could potentially influence the compound’s reactivity and physical properties.

Molecular Structure Analysis

The molecular structure of this compound would be influenced by the characteristics of its constituent groups. The benzamide group could participate in hydrogen bonding, while the halogens might be involved in halogen bonding or influence the compound’s polarity . The cyclopropylmethyl group could introduce strain into the molecule .Chemical Reactions Analysis

The reactivity of this compound would depend on various factors, including the presence of the halogens and the cyclopropylmethyl group. The compound could potentially undergo reactions at these sites .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as its polarity, ability to form hydrogen bonds, and the presence of the halogens and cyclopropylmethyl group would all play a role .Applications De Recherche Scientifique

Fluorine-Containing Cyclopropane Synthesis

Research has shown the importance of fluorine-containing cyclopropanes in medicinal chemistry due to their biological activity and improved metabolic profile. A notable study outlines the development of stereoselective synthesis methods for fluoro-, difluoromethyl-, or trifluoromethyl-cyclopropanes, highlighting the challenge and significance of incorporating fluorine into bioactive compounds. This methodological innovation leverages diazo-derived rhodium carbenes and zinc carbenoids for constructing potential drug subunits with high diastereo- and enantioselectivities, demonstrating the intricate chemistry involved in manipulating compounds similar to N-(cyclopropylmethyl)-4-fluoro-2-iodobenzamide for therapeutic purposes (Pons et al., 2021).

Iron-Catalyzed Fluorination

A study on iron-catalyzed, fluoroamide-directed C-H fluorination reveals a method for the chemoselective fluorination of benzylic, allylic, and unactivated C-H bonds. This process uses iron(II) triflate to mediate fluorine transfer, providing a novel approach for the modification of benzamide derivatives, including those similar to this compound, enhancing their potential utility in organic synthesis and medicinal chemistry applications (Groendyke et al., 2016).

Sigma Receptor Imaging

Fluorinated halobenzamides, including compounds structurally related to this compound, have been evaluated as sigma receptor ligands for positron emission tomography (PET) imaging. These studies focus on developing radiolabeled benzamides for imaging sigma-2 receptor status in solid tumors, providing insights into their potential for cancer diagnostics and the assessment of tumor proliferation rates (Dence et al., 1997).

Analytical and Synthetic Applications

The synthesis and evaluation of novel compounds for biochemical and pharmaceutical applications are a critical area of research. For example, the development of high-sensitivity biosensors based on modified electrodes incorporating benzamide derivatives highlights the versatility of these compounds in analytical chemistry. Such studies underscore the potential of this compound analogs in creating sensitive detection systems for biomolecules, contributing to advancements in biosensing technologies and diagnostic tools (Karimi-Maleh et al., 2014).

Mécanisme D'action

Target of Action

Similar compounds have been found to interact with the mitogen-activated protein kinase 14 . This enzyme plays a crucial role in various cellular processes, including proliferation, differentiation, and stress response.

Mode of Action

For instance, some compounds bind to their targets and modulate their activity, leading to changes in downstream signaling pathways .

Biochemical Pathways

Indole derivatives, which share some structural similarities, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could potentially interact with multiple biochemical pathways.

Pharmacokinetics

It’s known that the pharmacokinetic properties of a compound significantly impact its bioavailability and therapeutic potential

Result of Action

Based on the potential targets and pathways, it can be hypothesized that the compound could have a range of effects, depending on the specific cellular context and the precise nature of its interaction with its targets .

Action Environment

The action, efficacy, and stability of N-(cyclopropylmethyl)-4-fluoro-2-iodobenzamide could be influenced by various environmental factors. For instance, the pH, temperature, and presence of other molecules could potentially affect the compound’s stability and activity . .

Safety and Hazards

Propriétés

IUPAC Name |

N-(cyclopropylmethyl)-4-fluoro-2-iodobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FINO/c12-8-3-4-9(10(13)5-8)11(15)14-6-7-1-2-7/h3-5,7H,1-2,6H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLHOKDLQRMNODF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CNC(=O)C2=C(C=C(C=C2)F)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FINO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-8-carboxylic acid](/img/structure/B2922716.png)

![N-(2-bromophenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide](/img/structure/B2922724.png)

![2-Chloro-N-[1-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]ethyl]-N-methylpropanamide](/img/structure/B2922725.png)

![ethyl 2-(2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamido)benzoate](/img/structure/B2922726.png)

![N-[[5-phenacylsulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide](/img/structure/B2922729.png)